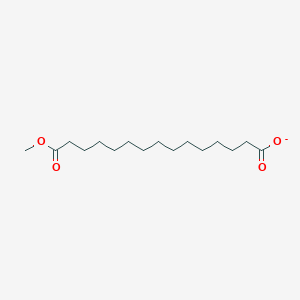
15-Methoxy-15-oxopentadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Methoxy-15-oxopentadecanoate is an organic compound with the molecular formula C16H29O4. It is a derivative of pentadecanoic acid, featuring a methoxy group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
The synthesis of 15-Methoxy-15-oxopentadecanoate typically involves the esterification of pentadecanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
15-Methoxy-15-oxopentadecanoate undergoes several types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, secondary alcohols, and substituted derivatives .
Applications De Recherche Scientifique
15-Methoxy-15-oxopentadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in studying metabolic pathways involving fatty acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive lipids.
Mécanisme D'action
The mechanism of action of 15-Methoxy-15-oxopentadecanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of bioactive metabolites. These metabolites can modulate various signaling pathways, influencing cellular processes such as inflammation and lipid homeostasis .
Comparaison Avec Des Composés Similaires
15-Methoxy-15-oxopentadecanoate can be compared with other similar compounds such as:
Pentadecanoic acid: Lacks the methoxy and ketone groups, making it less reactive in certain chemical reactions.
15-Hydroxy-15-oxopentadecanoate: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
15-Methoxy-15-hydroxypentadecanoate: Features both methoxy and hydroxyl groups, offering unique properties for specific applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological interactions .
Propriétés
Numéro CAS |
116311-04-7 |
|---|---|
Formule moléculaire |
C16H29O4- |
Poids moléculaire |
285.40 g/mol |
Nom IUPAC |
15-methoxy-15-oxopentadecanoate |
InChI |
InChI=1S/C16H30O4/c1-20-16(19)14-12-10-8-6-4-2-3-5-7-9-11-13-15(17)18/h2-14H2,1H3,(H,17,18)/p-1 |
Clé InChI |
KWBXOAXXGSYUEH-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)CCCCCCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


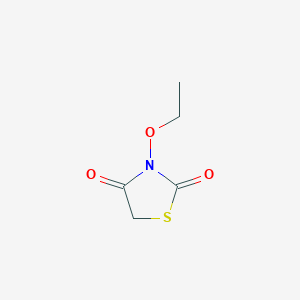
![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)

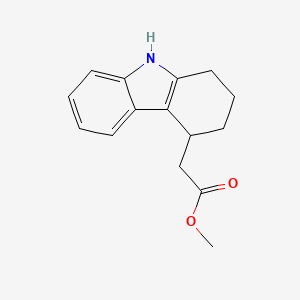
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
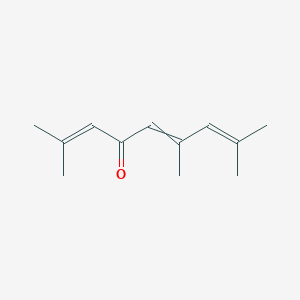


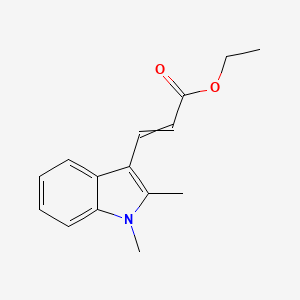
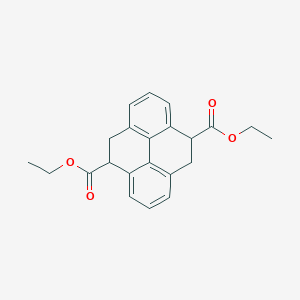

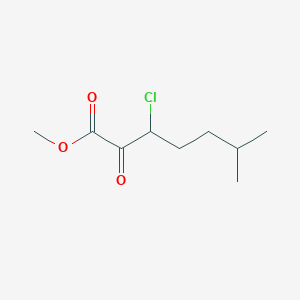
![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
